molecular formula C10H13N B070501 5-Methyl-2,3-dihydro-1H-inden-1-amine CAS No. 168902-79-2

5-Methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B070501
CAS No.: 168902-79-2
M. Wt: 147.22 g/mol
InChI Key: GPCQIJHZALEOMP-UHFFFAOYSA-N
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Description

Hydrocodone (bitartrate) is a synthetic opioid derived from codeine. It is commonly used as an analgesic and antitussive agent. Hydrocodone (bitartrate) is a phenanthrene-derivative opiate agonist that binds to opioid receptors in the brain and spinal cord to relieve pain and suppress cough .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocodone (bitartrate) is synthesized from thebaine, an opiate alkaloid found in the opium poppy. The synthesis involves several steps, including O-demethylation, reduction, and acetylation. The final product is obtained by reacting hydrocodone with tartaric acid to form the bitartrate salt .

Industrial Production Methods: Industrial production of hydrocodone (bitartrate) involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Hydrocodone (bitartrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydrocodone (bitartrate) has several scientific research applications:

Mechanism of Action

Hydrocodone (bitartrate) exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Hydrocodone also binds to delta and kappa opioid receptors, contributing to its analgesic and antitussive effects .

Comparison with Similar Compounds

Uniqueness: Hydrocodone (bitartrate) is unique in its balance of analgesic and antitussive properties, making it a versatile medication for both pain relief and cough suppression. Its synthetic origin allows for the development of various formulations, including extended-release and abuse-deterrent versions .

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCQIJHZALEOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595275
Record name 5-Methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168902-79-2
Record name 2,3-Dihydro-5-methyl-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168902-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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